4-(4-Bromoanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
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Overview
Description
4-(4-Bromoanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine core substituted with various functional groups, including a bromoanilino group, a methylsulfanyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromoanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to begin with the synthesis of 4-bromoaniline, which can be achieved by reacting aniline with bromine in the presence of a catalyst . This intermediate is then coupled with other reagents to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromoanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromoanilino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Heck or Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while coupling reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-Bromoanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromoanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoanilino group can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrimidine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Similar structure but with a chlorine atom instead of a bromine atom.
4-Iodoaniline: Contains an iodine atom in place of the bromine atom.
4-Fluoroaniline: Features a fluorine atom instead of bromine.
Uniqueness
4-(4-Bromoanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromoanilino group allows for unique substitution reactions, while the methylsulfanyl group provides additional sites for oxidation and reduction.
Properties
IUPAC Name |
4-(4-bromoanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4S/c1-24-18-22-16(12-5-3-2-4-6-12)15(11-20)17(23-18)21-14-9-7-13(19)8-10-14/h2-10H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNKDZHXWVDBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NC2=CC=C(C=C2)Br)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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